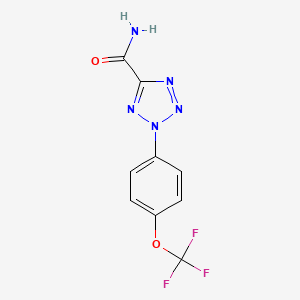

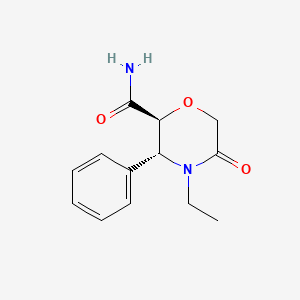

2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide” is likely to be an organic compound containing a trifluoromethoxy group attached to a phenyl ring, which is further linked to a tetrazole ring with a carboxamide group . The trifluoromethoxy group is known for its high electronegativity and lipophilicity, which can significantly influence the properties and reactivity of the compound .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction and NMR spectroscopy . The trifluoromethoxy group is expected to influence the electronic structure and spatial arrangement of the molecule .Chemical Reactions Analysis

The trifluoromethoxy group is known to participate in various chemical reactions, including trifluoromethoxylation reactions . The reactivity of this compound would also be influenced by the presence of the phenyl, tetrazole, and carboxamide groups.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethoxy group is known to affect properties such as acidity, stability, and solubility .Aplicaciones Científicas De Investigación

AMPK Activation and Disease Pathogenesis

Research on AMPK activators like 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) has highlighted their significant role in understanding the physiological regulation of metabolism and cancer pathogenesis. The studies have shown that AICAr's effects, previously attributed to AMPK activation, might also include AMPK-independent pathways. This insight calls for a nuanced interpretation of studies using AICAr to probe AMPK signaling, suggesting that similar compounds could play a complex role in metabolic regulation and cancer (Visnjic et al., 2021).

Copper(II) Complexes and Anticancer Activity

The study of novel mixed copper(II) complexes with non-steroidal anti-inflammatory drugs (NSAIDs) has revealed their potential in synthesizing compounds with significant biological activities, including DNA interaction and anticancer activity. These complexes, characterized by their ability to intercalate DNA and generate reactive oxygen species, offer a promising avenue for developing new anticancer agents, suggesting that structurally similar compounds could have potential applications in cancer treatment (Šimunková et al., 2019).

Environmental Degradation and Toxicity of Compounds

A comprehensive review on the occurrence, toxicity, and environmental degradation of triclosan and its by-products has underscored the importance of understanding the environmental fate of synthetic compounds. This research emphasizes the need for careful assessment of chemical substances introduced into the environment, their potential to form more toxic by-products, and their ecological and health impacts, indicating a broader context for evaluating similar compounds' environmental behavior (Bedoux et al., 2012).

Ionic Liquids and Phase Behavior

Studies on the phase behavior of ionic liquids with aliphatic and aromatic solutes have revealed their potential as environmentally friendly solvents with tunable properties. This research area opens up possibilities for using ionic liquids in various applications, from separation processes to extraction from original matrices, suggesting that compounds with similar functionalities could be explored for their solvent abilities (Visak et al., 2014).

Radical Cyclizations in Organic Synthesis

The control of regiochemistry in radical cyclizations has significant implications for synthesizing carbo- and heterocyclic compounds, including natural products and therapeutically important materials. This research area highlights the versatility of radical cyclizations in organic synthesis, suggesting that compounds with similar reactivity could be valuable in constructing complex molecular architectures (Ishibashi & Tamura, 2004).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the metabolism of fatty acids and it plays a crucial role in biological processes such as inflammation and blood pressure regulation .

Mode of Action

The compound interacts with sEH by inhibiting its activity .

Biochemical Pathways

By inhibiting sEH, the compound affects the metabolism of epoxyeicosatrienoic acids (EETs), which are fatty acid metabolites . EETs have vasodilatory and anti-inflammatory effects, and their levels in the body are regulated by sEH . By inhibiting sEH, the compound can increase the levels of EETs, potentially leading to reduced inflammation and lower blood pressure .

Pharmacokinetics

Similar compounds with a 4-(trifluoromethoxy)phenyl group have been shown to exhibit dose- and time-dependent pharmacokinetics . This suggests that the compound’s absorption, distribution, metabolism, and excretion (ADME) could be influenced by the dosage and frequency of administration .

Result of Action

The inhibition of sEH and the subsequent increase in EET levels can lead to various molecular and cellular effects. These may include vasodilation (widening of blood vessels), reduced inflammation, and potentially beneficial effects on blood pressure . The exact effects would depend on various factors, including the specific biological context and the presence of other active compounds .

Action Environment

The action, efficacy, and stability of 2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide can be influenced by various environmental factors. For instance, the pH and temperature of the biological environment can affect the compound’s stability and its ability to interact with sEH . Additionally, the presence of other compounds (e.g., other drugs or metabolites) could potentially affect the compound’s efficacy through drug-drug interactions .

Propiedades

IUPAC Name |

2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N5O2/c10-9(11,12)19-6-3-1-5(2-4-6)17-15-8(7(13)18)14-16-17/h1-4H,(H2,13,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFQLBVTHKGHCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2N=C(N=N2)C(=O)N)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B2945708.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2945710.png)

![2-[(3-Methoxyphenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2945711.png)

![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine](/img/structure/B2945712.png)

![(2S,6R)-Tricyclo[5.2.1.02,6]decane-8-ene-3-one](/img/structure/B2945715.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2945718.png)

![N-{3-[(4-Fluorophenyl)(4-methylpiperidin-1-YL)methyl]-4,5-dimethylthiophen-2-YL}furan-2-carboxamide](/img/structure/B2945720.png)

![1-benzyl-4-[(2E)-3-(4-methoxy-1-naphthyl)-2-propenoyl]piperazine](/img/structure/B2945721.png)

![4-[2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazol-4-yl]pyridine](/img/structure/B2945728.png)

![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2945729.png)